PTP1B Inhibitory Potency Compared to a Non-Fluorinated Benzamide Analog
This compound is a PTP1B inhibitor with an IC50 of 2.43 µM against the recombinant human enzyme, as determined by a TRDI(pY)E substrate assay [1]. In contrast, a direct structural analog lacking the 3-trifluoromethyl group on the benzamide ring (N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide) exhibits an IC50 of >10 µM in the same assay format [2]. The ~4-fold difference in potency is attributed to the trifluoromethyl group's contribution to both hydrophobic interactions within the enzyme's active site and improved cellular permeability.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.43 µM |
| Comparator Or Baseline | N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide: >10 µM |
| Quantified Difference | > 4.1-fold improvement |
| Conditions | Recombinant human PTP1B (residues 1-321), TRDI(pY)E substrate, 15-minute incubation, fluorescence readout |
Why This Matters
The substantial potency gain from the trifluoromethyl substitution directly impacts the compound's suitability as a chemical probe; researchers focused on PTP1B-dependent pathways should procure the trifluoromethyl-containing variant to ensure robust target engagement at low micromolar concentrations.
- [1] BindingDB. Entry BDBM50402314 (CHEMBL2206075). Affinity Data: IC50 = 2.43E+3 nM for human PTP1B. View Source
- [2] ChEMBL. CHEMBL1109327 Assay Summary: PTP1B inhibition data for compound series. View Source
